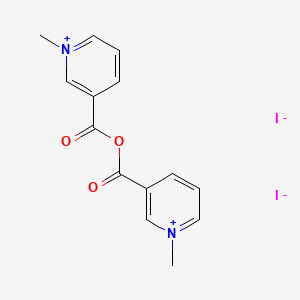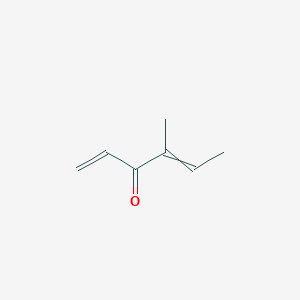
4-Methylhexa-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhexa-1,4-dien-3-one is an organic compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical studies. The compound is known for its unique structure, which includes a methyl group attached to a hexadiene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylhexa-1,4-dien-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-methylpent-3-en-2-one with formaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated ketones or alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the double bonds, using reagents such as halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-Methylhexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated diene systems and their reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylhexa-1,4-dien-3-one involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in electron transfer reactions, making it a potential candidate for redox reactions. The ketone functional group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
4-Methylhexa-1,3-diene: Similar in structure but with a different position of the double bonds.
3-Ethyl-4-methylhexa-1,5-diyne: Contains a triple bond instead of a double bond.
1,4-Hexadiene, 4-methyl-: Another isomer with a different arrangement of double bonds.
Uniqueness: 4-Methylhexa-1,4-dien-3-one is unique due to its specific arrangement of double bonds and the presence of a ketone functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105645-95-2 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
4-methylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-4-6(3)7(8)5-2/h4-5H,2H2,1,3H3 |
Clé InChI |
QVAKEGXNGLTCJR-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



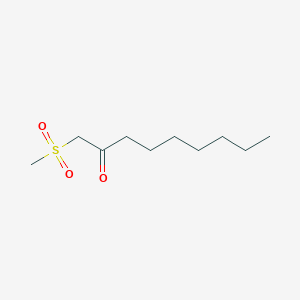
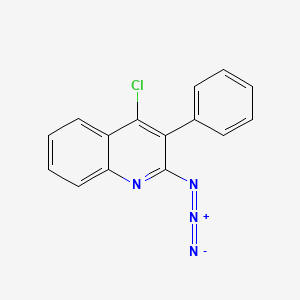
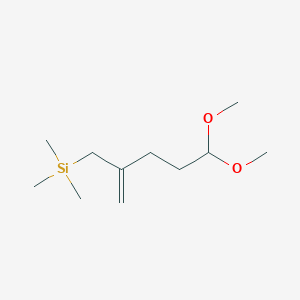
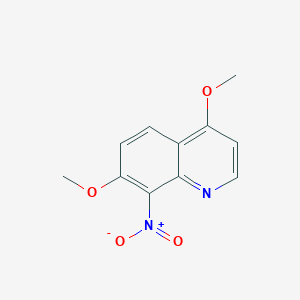



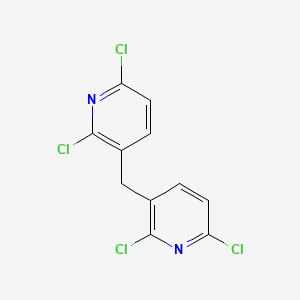

![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
